D-Prolinamide
Overview
Description
D-Prolinamide is an unnatural amino acid derivative, specifically the amide form of D-proline. It is characterized by its conformational rigidity, which makes it a valuable compound in various chemical and biological applications. This compound is often used as an asymmetric organocatalyst due to its unique structural properties.
Mechanism of Action
Target of Action
D-Prolinamide is a derivative of the amino acid proline Proline and its derivatives are known to interact with various proteins and enzymes, influencing their structure and function .
Mode of Action
It’s known that proline and its derivatives can act as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity . As an organocatalyst, this compound could potentially facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Biochemical Pathways
Proline, from which this compound is derived, plays a significant role in many physiological processes in plants, animals, and humans . It is incorporated in many biochemical pathways and exhibits neurotoxic effects . Proline metabolism, which involves the biosynthesis and degradation of proline, is a critical aspect of these pathways . .
Result of Action
Given its structural similarity to proline, it may influence protein structure and function, potentially leading to various physiological effects .
Biochemical Analysis
Biochemical Properties
D-Prolinamide interacts with various enzymes and proteins in biochemical reactions . It is used in the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent . This process allows for high concentrations of this compound to be obtained .
Cellular Effects
The cellular effects of this compound are largely tied to its role in biochemical reactions. It influences cell function by participating in these reactions and interacting with various biomolecules
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with biomolecules in biochemical reactions . It participates in the enzyme-catalyzed, racemization-free amidation of unprotected L-proline, influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are dependent on the specific conditions of the experiment
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with various biomolecules
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Prolinamide can be synthesized through the amidation of D-proline. One common method involves the use of ammonia and a biocatalyst in an organic solvent. For instance, employing an immobilized enzyme variant such as CalBopt-24 T245S in 2-methyl-2-butanol at 70°C can achieve high conversion rates . This method is advantageous as it avoids racemization and the use of halogenated solvents, resulting in high optical purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable biocatalytic processes. These processes are designed to be efficient and environmentally friendly, minimizing waste and improving atom efficiency. The use of immobilized enzymes in continuous flow reactors is a common approach to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: D-Prolinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include oxo derivatives, amines, and various substituted prolinamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
D-Prolinamide has a wide range of applications in scientific research:
Biology: this compound derivatives are explored for their potential as enzyme inhibitors and ligands for protein binding studies.
Industry: It is used in the synthesis of chiral compounds and as a building block for various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
- L-Prolinamide
- Prolinethioamides
- D-Proline
- L-Proline
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJNHYLEOZPXFW-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332253 | |
Record name | D-Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62937-45-5 | |
Record name | (2R)-2-Pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62937-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolinamide, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062937455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Prolinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60332253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PROLINAMIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF49N0MKS3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes D-prolinamide a valuable building block in organic synthesis, and are there alternative synthetic routes?
A1: this compound is a chiral building block widely used in synthesizing various compounds, including pharmaceuticals. While traditional methods exist, a new synthetic route [] utilizes the asymmetric transformation of L-proline with butanal as a catalyst, followed by protection, esterification, amidation, and deprotection steps. This method achieves a 78.4% yield with 99.3% optical purity, presenting a viable alternative for industrial-scale production.
Q2: How is this compound used in asymmetric synthesis, and what advantages does it offer?
A2: this compound serves as a key component in organocatalysts for asymmetric reactions. For example, it is incorporated into polystyrene-supported N-sulfonyl-(Ra)-binam-D-prolinamide [, ]. This catalyst enables enantioselective direct aldol reactions between ketones and aldehydes under solvent-free or aqueous conditions, offering a greener approach to valuable chiral building blocks.
Q3: What role does this compound play in developing novel glucocorticoid agonists, and how does its structure contribute to its activity?
A3: Research has shown that this compound derivatives can act as potent nonsteroidal glucocorticoid agonists []. Crystallographic studies of this compound derivative 11 complexed with the glucocorticoid receptor (GR) revealed its binding to a previously unexplored channel in the receptor []. This interaction is key to its high potency. Further modifications led to compounds like the phenylindazole derivative 13, designed to interact primarily with this novel channel, showcasing the potential of this compound as a scaffold for developing selective GR modulators.
Q4: Can this compound derivatives be used to catalyze reactions other than aldol reactions?
A4: Yes, this compound derivatives have shown catalytic activity in other asymmetric reactions. For example, d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine, a this compound derivative, effectively catalyzes the Michael addition of aldehydes to β-nitroalkenes []. This reaction proceeds under ambient conditions without requiring additives, producing γ-nitro aldehydes in high yields with excellent diastereo- and enantioselectivities.
Q5: How does immobilizing this compound-based catalysts on solid supports impact their catalytic performance and reusability?
A5: Immobilizing this compound-based catalysts, such as N-sulfonyl-(Ra)-binam-D-prolinamide, on solid supports like polystyrene [, ] or cross-linked copolymers [] allows for easy catalyst recovery and reuse without compromising activity. These immobilized catalysts exhibit comparable activity and selectivity to their unsupported counterparts in reactions like the direct aldol reaction, making them attractive options for sustainable synthetic processes.
Q6: Can this compound be used to modify peptides and how does this impact their biological activity?
A6: Yes, incorporating this compound into peptides can influence their interactions with biological targets. For example, replacing the glycinamide residue in L-prolyl-L-leucylglycinamide (PLG) with this compound or other cyclic amino acids significantly alters the peptides' ability to enhance the binding of the dopamine agonist ADTN to dopamine receptors []. This highlights this compound's potential in modulating peptide activity for therapeutic applications.
Q7: How is the enantiomeric purity of this compound determined?
A7: High-performance liquid chromatography (HPLC) is employed to determine the enantiomeric purity of this compound. A chiral derivatizing agent, Marfey's reagent, reacts with DL-prolinamide to form diastereomers []. These diastereomers are then separated and quantified using reverse-phase HPLC, allowing for the accurate determination of this compound enantiomeric purity.
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